molecular formula C12H15N3O B13885119 2-Methyl-6-piperazin-1-yl-1,3-benzoxazole

2-Methyl-6-piperazin-1-yl-1,3-benzoxazole

Cat. No.: B13885119
M. Wt: 217.27 g/mol
InChI Key: HNXUQRBRBVCMMH-UHFFFAOYSA-N
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Description

2-Methyl-6-piperazin-1-yl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family It is characterized by the presence of a benzoxazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-piperazin-1-yl-1,3-benzoxazole typically involves the condensation of 2-methylbenzoxazole with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-piperazin-1-yl-1,3-benzoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting cellular processes. It can also bind to specific receptors, leading to changes in cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperazin-1-yl-1,3-benzoxazole
  • 2-Piperazin-1-yl-1,3-benzothiazole
  • 2-Piperidin-3-yl-1,3-benzoxazole trifluoroacetate

Uniqueness

2-Methyl-6-piperazin-1-yl-1,3-benzoxazole is unique due to the presence of both a methyl group and a piperazine moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methyl-6-piperazin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C12H15N3O/c1-9-14-11-3-2-10(8-12(11)16-9)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3

InChI Key

HNXUQRBRBVCMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)N3CCNCC3

Origin of Product

United States

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